

Spectroscopic data for (4-methylthiazol-2-yl)methanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: (4-methylthiazol-2-yl)methanol

Cat. No.: B088423

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Spectroscopic Data for (4-methylthiazol-2-yl)methanol: A Technical Guide

Introduction

This technical guide provides a summary of spectroscopic data for **(4-methylthiazol-2-yl)methanol** (CAS No: 13750-63-5). Due to the limited availability of publicly accessible, comprehensive experimental data for this specific compound, this document also includes comparative data for the structurally similar compound, 4-methylthiazole. This information is intended for researchers, scientists, and professionals in drug development who require spectroscopic information for the characterization of thiazole-containing molecules.

(4-methylthiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring, a functional group of interest in medicinal chemistry due to its presence in numerous biologically active compounds. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such molecules.

Spectroscopic Data Summary

A comprehensive experimental dataset for **(4-methylthiazol-2-yl)methanol** is not readily available in public databases. The following tables provide a summary of available data for the related compound 4-methylthiazole, which can serve as a reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H NMR Data for 4-methylthiazole

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.64	d	H-2
6.87	d	H-5
2.47	s	CH_3

Solvent: CCl_4 , Frequency: 300 MHz

Table 2: ^{13}C NMR Data for 4-methylthiazole

Chemical Shift (δ) ppm	Assignment
151.1	C-2
149.2	C-4
114.8	C-5
16.9	CH_3

Solvent: DMSO-d_6

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Thiazole Derivatives

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	C-H stretch (aromatic)
~1545	Medium	C=N stretch (thiazole ring)
~1480	Medium	C=C stretch (thiazole ring)
~1320	Medium	Ring skeletal vibrations

Note: These are characteristic ranges for thiazole derivatives and may vary for **(4-methylthiazol-2-yl)methanol**.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-methylthiazole

m/z	Relative Intensity (%)	Assignment
99	100	[M] ⁺
72	45	[M - HCN] ⁺
58	30	[M - CH ₃ CN] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
- **¹H NMR Acquisition:** The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of

the sample with dry KBr and pressing the mixture into a thin disk.

- Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm^{-1} . A background spectrum is recorded and automatically subtracted from the sample spectrum.

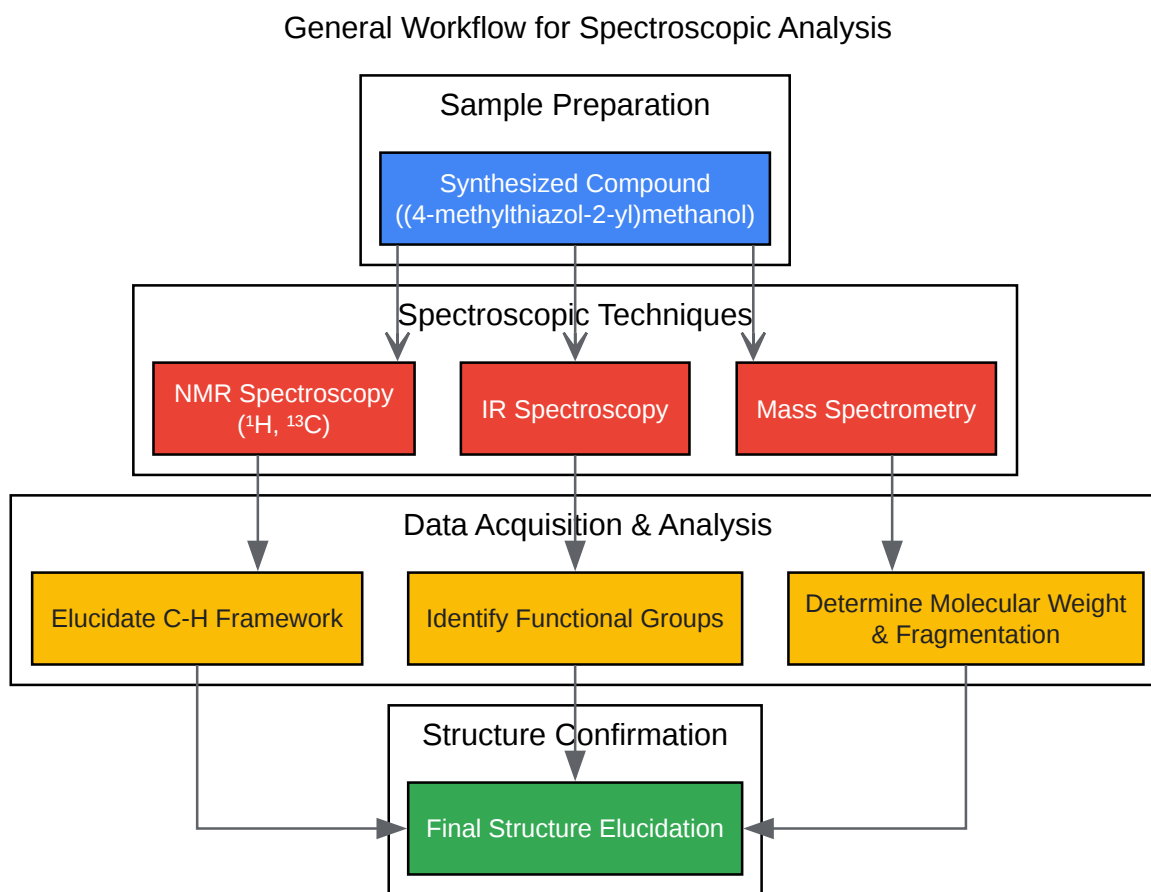
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.



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Caption: A flowchart of the spectroscopic analysis process.

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